molecular formula C9H12N2O2 B141269 Dulcine CAS No. 150-69-6

Dulcine

Numéro de catalogue B141269
Numéro CAS: 150-69-6
Poids moléculaire: 180.2 g/mol
Clé InChI: GGLIEWRLXDLBBF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Molecular Cloning and Characterization of Hernandulcin Biosynthesis

Hernandulcin is a natural sweetener derived from Lippia dulcis, known for its safety and low-calorie content. The biosynthesis of hernandulcin involves the synthesis of (+)-epi-α-bisabolol as the first step, catalyzed by a sesquiterpene synthase. Molecular cloning techniques and deep transcript sequencing have identified five new sesquiterpene synthase cDNAs in L. dulcis. In vivo experiments in yeast have successfully produced significant amounts of α-bisabolol, which is the core skeleton of hernandulcin, indicating potential for heterologous production of this natural sweetener .

Anti-inflammatory Triterpene Saponins of Pithecellobium Dulce

Dulcin, a bisdesmodic triterpenoid saponin, was isolated from the seeds of Pithecellobium dulce. Its structure was elucidated using spectroscopic methods and chemical transformations. This compound is distinct from the synthetic sweetener dulcin and has been characterized as an echinocystic acid bisdesmoside .

Thermodynamics of Dulcin Inclusion with Beta-Cyclodextrin

The inclusion complex of dulcin with beta-cyclodextrin has been studied using fluorescence spectroscopy. The association constant and thermodynamic parameters indicate a strong tendency for dulcin to associate with beta-cyclodextrin in water. This complexation has been utilized for the quantitative determination of dulcin in soft drinks .

Metabolism of Dulcin by UDP-Glucuronosyltransferase

Dulcin, a synthetic sweetener, undergoes glucuronidation in rabbits, forming a urinary ureido-N-glucuronide. The study identified UGT1A7 and UGT2B16 as the major isoforms catalyzing the N-glucuronidation of dulcin in rabbit liver microsomes. This research provides insight into the metabolic pathways of dulcin and the role of UDP-glucuronosyltransferases .

Sweet Triterpene-Glycoside from Periandra Dulcis

Periandrin I, a sweet triterpene-glycoside, was isolated from Periandra dulcis. Its structure was determined through chemical, physicochemical evidence, and X-ray crystallographic analysis. This compound adds to the diversity of natural sweeteners .

Synthesis of Dulcin from Acetaminophen

An educational synthesis of dulcin from acetaminophen has been developed, which also isolates phenacetin as an intermediate. This synthesis involves amide hydrolysis, Williamson synthesis, and nucleophilic addition, highlighting fundamental organic transformations and laboratory techniques .

Gas Chromatography of Dulcin

The gas chromatographic behavior of dulcin was investigated, revealing its decomposition at temperatures above 170°C. The study also explored derivatization reactions with trifluoroacetic anhydride and bis-(trimethylsilyl)-acetamide, leading to the identification of various derivatives and decomposition products .

Dulcin: A Centennial Perspective

Dulcin, once considered a promising synthetic sweetener, was found to be toxic at high doses and under sustained use. Despite its initial effectiveness, long-term studies have led to its decreased recognition and usage .

Human Liver Metabolism of Dulcin

The metabolism of dulcin in human liver microsomes was studied, identifying UGT1A1 and UGT1A9 as the key enzymes involved in its glucuronidation. This research contributes to the understanding of dulcin's metabolic fate in humans .

Total Synthesis of Dumsin

The total synthesis of dumsin, a tetranortriterpenoid insect antifeedant, was approached through the construction of its ABC subunit. The synthesis involved strategic reactions to overcome steric congestion and confirmed the stereochemistry of intermediates through X-ray crystallography .

Applications De Recherche Scientifique

Recherche sur les édulcorants artificiels

La dulcine, connue pour être environ 250 fois plus sucrée que le sucre, a été découverte en 1883 . C'était un édulcorant important au début du XXe siècle, en particulier pour les diabétiques, car il n'avait pas d'amertume résiduelle. La recherche dans ce domaine pourrait explorer le développement de nouveaux édulcorants basés sur la structure de la this compound, dans le but de reproduire sa douceur tout en éliminant la toxicité.

Études toxicologiques

L'histoire de la this compound comprend des inquiétudes concernant sa sécurité, ce qui a conduit à son retrait du marché en 1954 . Des études scientifiques pourraient se concentrer sur la compréhension des mécanismes de la toxicité de la this compound, ce qui pourrait permettre d'évaluer la sécurité des additifs alimentaires actuels et futurs.

Méthodes de synthèse chimique

Le composé peut être synthétisé en utilisant du cyanate de potassium et du chlorhydrate de p-phénétidine à température ambiante . La recherche pourrait être orientée vers l'amélioration des méthodes de synthèse pour augmenter le rendement et réduire les coûts, potentiellement pour des composés ayant des structures similaires.

Études comparatives sur les édulcorants

La comparaison de la this compound avec d'autres édulcorants comme la saccharine, qui a été découverte à peu près à la même époque, pourrait fournir des informations précieuses sur les propriétés qui déterminent le succès commercial d'un édulcorant et son acceptation par les consommateurs .

Mécanisme D'action

Target of Action

Dulcin, also known as (4-Ethoxyphenyl)urea, is an artificial sweetener . It was discovered in 1883 and is about 250 times sweeter than sugar . The primary target of Dulcin is the sweet taste receptors on the tongue. By binding to these receptors, Dulcin triggers a sensation of sweetness.

Mode of Action

Dulcin’s sweetness is derived from its interaction with the sweet taste receptors. When consumed, Dulcin binds to these receptors and activates them, sending a signal to the brain that is interpreted as a sweet taste. This is similar to how sugar works, but Dulcin is much more potent, providing a sweetness that is several times stronger than that of sugar .

Pharmacokinetics

It is known that dulcin is soluble in alcohol and has a solubility of 125 g/L in water at 25 °C This suggests that it can be readily absorbed in the gastrointestinal tract

Result of Action

The primary result of Dulcin’s action is the perception of sweetness. It provides a sweet taste without contributing to caloric intake, making it a popular choice as a sugar substitute. It was found to be toxic in animal studies, causing a slowdown in growth and noticeable histological changes in liver, kidney, spleen, and heart at certain concentrations . Due to safety concerns, it was removed from the market in 1954 .

Propriétés

IUPAC Name

(4-ethoxyphenyl)urea
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InChI

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
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InChI Key

GGLIEWRLXDLBBF-UHFFFAOYSA-N
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Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N
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Molecular Formula

C9H12N2O2
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DSSTOX Substance ID

DTXSID9020580
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Molecular Weight

180.20 g/mol
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Physical Description

Dulcin appears as white crystals. (NTP, 1992), Solid
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Boiling Point

Decomposes (NTP, 1992), Decomposes
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Solubility

Slightly soluble (NTP, 1992), In water, 1.21 g/L at 21 °C, Soluble in 800 parts cold water, 50 parts boiling water, 25 parts alcohol, 1.21 mg/mL at 21 °C
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Mechanism of Action

Behaviors and taste-nerve responses to bitter stimuli are linked to compounds that bind T2 receptors expressed in one subset of taste-bud receptor cells (TRCs); and behavioral and neural responses to sweet stimuli are linked to chemical compounds that bind a T1 receptor expressed in a different TRC subset. Neural and behavioral responses to bitter-sweet mixtures, however, complicate the ostensible bitter and sweet labeled lines. In the golden hamster, Mesocricetus auratus, quinine hydrochloride, the bitter prototype, suppresses chorda tympani (CT) nerve responses to the sweet prototype: sucrose. This bitter-sweet inhibition was tested with concentration series of sucrose and dulcin, a hydrophobic synthetic sweetener that hamsters behaviorally cross-generalize with sucrose. Dulcin, sucrose and other sweeteners activate one subset of CT fibers: S neurons; whereas, quinine activates a separate subset of CT fibers: E neurons. Whole-nerve and S-neuron CT responses to a sweetener concentration series, mixed with 0, 1, 3 and 10 mM quinine, were measured for 0-2.5 s transient and/or 2.6-10 s steady-state response periods. Ten-sec total single-fiber records, aligned at response onset, were averaged for 100 ms bins to identify response oscillations. Quinine inhibition of dulcin and sucrose responses was identical. Each log molar increment in quinine resulted in equivalent declines in response to either sweetener. Furthermore, sucrose response decrements paralleled response increments in quinine-sensitive CT neurons to the same quinine increases. A 1.43 Hz bursting rhythm to the sweeteners was unchanged by quinine inhibition or decreases in sweetener concentration. Taste-bud processing, possibly between-cell inhibition and within-cell negative feedback, must modify signals initiated by T1 receptors before they are transmitted to the brain., Variations in amplitude of responses of the chorda tympani to repeated application of various novel tastants were measured in familiarized and control groups of adult hamsters. Three groups of 10 hamsters were pre-exposed to 5 mM dulcin, 50 mM potassium L-glutamate (KGlu) or 1 mM 5'guanosine monophosphate (5'GMP). In the fourth group, the tongue was rinsed with 5'GMP for 20 min just prior to recording from the chorda tympani. The tastants were novel to the fifth group (naive control). A series of 17 stimuli was repeated six times and responses were quantified relative to the initial response of each of the 50 hamsters. The responses of the chorda tympani increased with repetition in the control group. In contrast, no increase in amplitude of response to the pre-exposed tastants or to stimuli with qualitatively related tastes was observed in the group familiarized with either KGlu or 5'GMP. These results indicate that the response of the chorda tympani depends on previous exposure to a tastant. The sensitivity of taste cells appears to be modulated, possibly by stimulus-induced supplementary receptors., ... /Investigators/ studied the role of alpha-gustducin in sweet taste. The behavioral and electrophysiological responses of alpha-gustducin knockout (KO) and wild-type (WT) mice to 11 different sweeteners, representing carbohydrates, artificial sweeteners, and sweet amino acids /was compared/. In behavioral experiments, over 48-h preference ratios were measured in two-bottle preference tests. In electrophysiological experiments, integrated responses of chorda tympani (CT) and glossopharyngeal (NG) nerves were recorded. /It was/ found that preference ratios of the KO mice were significantly lower than those of WT for acesulfame-K, dulcin, fructose, NC00174, D-phenylalanine, L-proline, D-tryptophan, saccharin, SC45647, sucrose, but not neotame. The nerve responses to all sweeteners, except neotame, were smaller in the KO mice than in the WT mice. The differences between the responses in WT and KO mice were more pronounced in the CT than in the NG. These data indicate that alpha-gustducin participates in the transduction of the sweet taste in general.
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Color/Form

White needle-like crystals or powder, Lustrous needles, Leafs (from dilute alcohol), plates (from water)

CAS RN

150-69-6
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Melting Point

343 to 345 °F (NTP, 1992), 173.5 °C, 173 - 174 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and structure of dulcin?

A1: Dulcin (4-ethoxyphenylurea) has the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol. Its structure consists of a phenyl ring substituted with an ethoxy group at the para position and a urea group attached to the ring.

Q2: Are there any spectroscopic data available for dulcin?

A: Yes, several studies have investigated the spectroscopic properties of dulcin. Techniques like nuclear magnetic resonance (NMR) [], infrared (IR) spectroscopy [], and mass spectrometry (MS) [] have been employed to characterize its structure and identify key functional groups.

Q3: How does the fluorescence of dulcin change during a sol-gel process, and what does this tell us?

A: Research has shown that the fluorescence lifetime of dulcin changes during the sol-gel-xerogel transition of a tetraethyl orthosilicate system. [] This change in fluorescence lifetime serves as a sensitive probe, reflecting the structural changes occurring within the material during the sol-gel process.

Q4: What analytical techniques are used to detect and quantify dulcin in food products?

A4: A range of analytical techniques have been employed for dulcin detection and quantification, including:

    Q5: What considerations are important for the validation of analytical methods used for dulcin detection?

    A5: Validation of analytical methods is crucial for ensuring accuracy, precision, and reliability of the results. For dulcin analysis, validation should address factors such as:

      Q6: How is dulcin metabolized in the body?

      A: Studies in rabbits show that dulcin is primarily metabolized in the liver by UDP-glucuronosyltransferases (UGTs). [] Specifically, UGT1A7 and UGT2B16 have been identified as the primary enzymes responsible for catalyzing the N-glucuronidation of dulcin, leading to the formation of dulcin-N-glucuronide, its major metabolite. []

      Q7: What are the known toxic effects of dulcin?

      A: While initially considered a promising sweetener, long-term studies revealed significant toxicity concerns associated with dulcin. [, ] In rats, chronic exposure to dulcin led to:

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